molecular formula C15H17NSi B1375435 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS No. 1315248-52-2

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline

Cat. No. B1375435
M. Wt: 239.39 g/mol
InChI Key: LNIBCGCWBHXULV-UHFFFAOYSA-N
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Description

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, also known as TMEQ, is a quinoline derivative . It has a molecular weight of 239.39 g/mol . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is 1S/C15H17NSi/c1-12-5-7-14-11-13 (6-8-15 (14)16-12)9-10-17 (2,3)4/h5-8,11H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a powder that is stored at 4°C .

Scientific Research Applications

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a chemical compound with the CAS Number: 1315248-52-2 . It’s a powder with a molecular weight of 239.39 .

Quinoline, the class of compounds to which 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline belongs, is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities . Many new therapeutic agents have been developed by using quinoline nucleus .

  • Antibacterial : Quinoline derivatives such as phenoxy-, phenylthio-, and benzyloxy-substituted quinolones have shown antibacterial activity .
  • Antifungal : Quinoline has been found to have antifungal activities .
  • Antimalarial : Quinoline has been found to have antimalarial activities .
  • Anthelmintic : Quinoline has been found to have anthelmintic activities .
  • Anticonvulsant : Quinoline has been found to have anticonvulsant activities .
  • Cardiotonic : Quinoline has been found to have cardiotonic activities .

Quinoline and its derivatives are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

Quinoline and its derivatives are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

properties

IUPAC Name

trimethyl-[2-(2-methylquinolin-6-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NSi/c1-12-5-7-14-11-13(6-8-15(14)16-12)9-10-17(2,3)4/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIBCGCWBHXULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline

Synthesis routes and methods

Procedure details

In a sealed tube were introduced 6-bromo-2-methyl-quinoline (4.6 g, 21 mmol, 1 eq), PdCl2(PPh3)3 (727 mg, 1 mmol, 5% mol), copper iodide (197 mg, 1 mmol, 5% mol), and triphenylphosphine (1.1 g, 4.1 mmol, 20% mol). Then, DMF (35 mL) was added followed by diethylamine (6 mL, 62 mmol, 5 eq) and trimethylsilylacetylene (3.2 mL, 23 mmol, 1.1 eq). The mixture was refluxed overnight. After cooling down the solvent was evaporated and the crude product was purified by column chromatography (Florisil, Cyclohexane-AcOEt 95/5) and obtained as a white solid (4.2 g, 83%).
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)3
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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